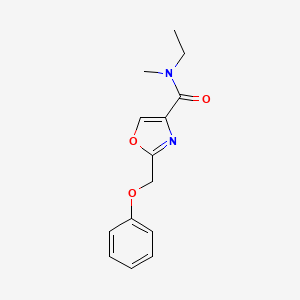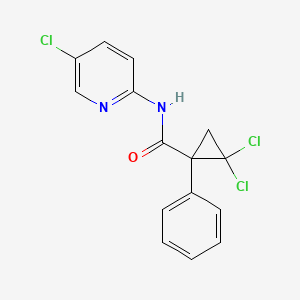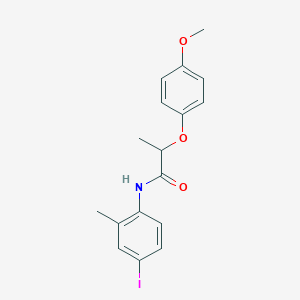![molecular formula C18H27ClN2O3 B5126324 N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide, commonly known as cloxyfonac, is a synthetic compound that belongs to the family of hydrazides. It is a potent herbicide that is widely used in agricultural practices to control the growth of weeds. The compound was first synthesized in the 1970s, and since then, it has been extensively studied for its biological and chemical properties.
Mécanisme D'action
Cloxyfonac inhibits the activity of acetyl-CoA carboxylase (ACC), which is an essential enzyme involved in the biosynthesis of fatty acids. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is the first step in the biosynthesis of fatty acids. Cloxyfonac binds to the biotin carboxylase (BC) domain of ACC and inhibits the carboxylation of acetyl-CoA, leading to a decrease in the biosynthesis of fatty acids. This ultimately leads to the death of the weeds.
Biochemical and Physiological Effects:
Cloxyfonac has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and its residues do not persist in the environment. However, it can cause skin and eye irritation and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
Cloxyfonac is a potent herbicide that is widely used in agricultural practices. Its selective nature makes it an ideal herbicide for controlling broadleaf weeds in crops. However, its use is limited to crops that are tolerant to the herbicide, and it cannot be used on crops that are sensitive to it. In lab experiments, cloxyfonac can be used to study the biosynthesis of fatty acids and the mechanism of action of ACC inhibitors.
Orientations Futures
There are several future directions for the research on cloxyfonac. One direction is to develop new formulations of the herbicide that are more effective and have fewer environmental impacts. Another direction is to study the molecular mechanisms of resistance to cloxyfonac in weeds and develop strategies to overcome resistance. Additionally, the potential use of cloxyfonac in the treatment of diseases such as cancer and obesity should be explored. Overall, cloxyfonac is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of cloxyfonac involves the reaction of 4-chloro-3,5-dimethylphenol with acetyl chloride to form 4-chloro-3,5-dimethylphenyl acetate. The resulting compound is then reacted with 2-ethylhexanohydrazide in the presence of a base to form cloxyfonac. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Cloxyfonac has been extensively studied for its herbicidal properties and is used as a selective herbicide in various crops, including rice, wheat, and soybean. It is effective against a wide range of broadleaf weeds, including morning glory, pigweed, and cocklebur. Cloxyfonac works by inhibiting the biosynthesis of fatty acids in the weeds, which leads to their death.
Propriétés
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-5-7-8-14(6-2)18(23)21-20-16(22)11-24-15-9-12(3)17(19)13(4)10-15/h9-10,14H,5-8,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQUQAAPEAGPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NNC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N-phenyl-N'-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B5126269.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)